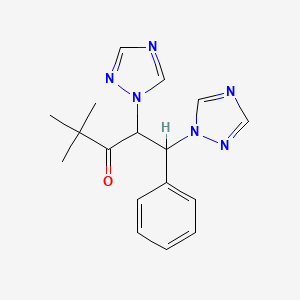![molecular formula C12H16NO5P B14390533 Dimethyl {2-[(acetyloxy)imino]-2-phenylethyl}phosphonate CAS No. 88184-53-6](/img/structure/B14390533.png)
Dimethyl {2-[(acetyloxy)imino]-2-phenylethyl}phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl {2-[(acetyloxy)imino]-2-phenylethyl}phosphonate is an organophosphorus compound with a unique structure that includes both phosphonate and oxime functionalities
Vorbereitungsmethoden
The synthesis of Dimethyl {2-[(acetyloxy)imino]-2-phenylethyl}phosphonate typically involves the reaction of dimethyl phosphite with an appropriate oxime derivative under controlled conditions. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Dimethyl {2-[(acetyloxy)imino]-2-phenylethyl}phosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphonate oxides.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphonate group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkoxides. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Dimethyl {2-[(acetyloxy)imino]-2-phenylethyl}phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of phosphonate-based inhibitors.
Medicine: Research is ongoing into its potential use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of Dimethyl {2-[(acetyloxy)imino]-2-phenylethyl}phosphonate involves its interaction with specific molecular targets, such as enzymes. The oxime group can form covalent bonds with active site residues, inhibiting enzyme activity. The phosphonate group can mimic phosphate groups, interfering with biological pathways that involve phosphorylation.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Dimethyl {2-[(acetyloxy)imino]-2-phenylethyl}phosphonate include other organophosphorus compounds with oxime functionalities. These compounds share similar reactivity and applications but may differ in terms of their specific chemical properties and biological activities. Examples include:
- Dimethyl {2-[(hydroxyimino)-2-phenylethyl}phosphonate
- Dimethyl {2-[(methoxyimino)-2-phenylethyl}phosphonate
Eigenschaften
CAS-Nummer |
88184-53-6 |
|---|---|
Molekularformel |
C12H16NO5P |
Molekulargewicht |
285.23 g/mol |
IUPAC-Name |
[(2-dimethoxyphosphoryl-1-phenylethylidene)amino] acetate |
InChI |
InChI=1S/C12H16NO5P/c1-10(14)18-13-12(9-19(15,16-2)17-3)11-7-5-4-6-8-11/h4-8H,9H2,1-3H3 |
InChI-Schlüssel |
REDMYLSQZOXXNK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)ON=C(CP(=O)(OC)OC)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




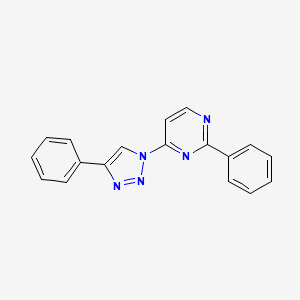
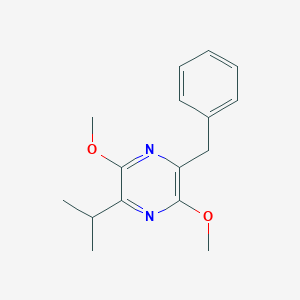
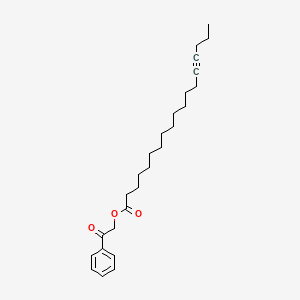
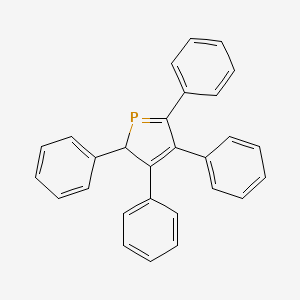
![5,6-Dihydro-1lambda~6~-cyclopenta[d][1,2]thiazole-1,1,3(2H,4H)-trione](/img/structure/B14390489.png)
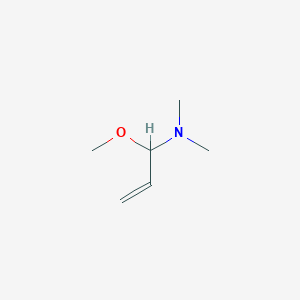
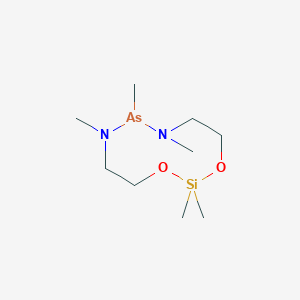

![1-[3-(2-Chloro-9H-thioxanthen-9-YL)propyl]piperazine](/img/structure/B14390516.png)

![N-(1-Methylpyrrolidin-2-ylidene)-N'-[2-(3,4,5-trimethoxyphenyl)ethenyl]urea](/img/structure/B14390528.png)
